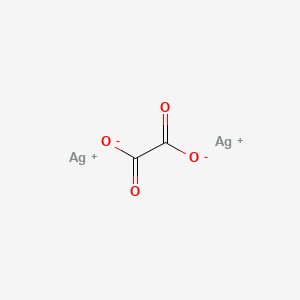![molecular formula C6H13FO3 B1606535 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS No. 373-45-5](/img/structure/B1606535.png)
2-[2-(2-Fluoroethoxy)ethoxy]ethanol
Übersicht
Beschreibung
“2-[2-(2-Fluoroethoxy)ethoxy]ethanol” is a compound with the molecular formula C6H13FO3 . It has a molecular weight of 152.16 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 . The Canonical SMILES representation is C(COCCOCCF)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has 7 rotatable bonds . The exact mass is 152.08487243 g/mol , and the monoisotopic mass is also 152.08487243 g/mol . The topological polar surface area is 38.7 Ų .Wissenschaftliche Forschungsanwendungen
Elektrolytzusatz für Hochspannungs-Lithium-Metall-Batterien
2-[2-(2-Fluoroethoxy)ethoxy]ethanol: wurde als vielversprechender Elektrolytzusatz für Hochspannungs-Lithium-Metall-Batterien (LMBs) identifiziert . Diese Verbindung kann, wenn sie als Zusatzstoff verwendet wird, die Zyklusleistung und die Kapazitätserhaltung von Batterien verbessern, insbesondere von solchen, die unter hoher Spannung betrieben werden. Sie trägt zur Bildung einer stabilen Festkörperelektrolytschicht sowohl an der Kathode als auch an der Anode bei, was für die strukturelle Stabilität und den effizienten Betrieb von Hoch-Ni-NMC- und Lithiummetallelektroden entscheidend ist .
Anwendungen in der Grünen Chemie
Im Bereich der Grünen Chemie kann This compound an Prozessen beteiligt sein, die darauf abzielen, die Umweltbelastung zu reduzieren. So kann es beispielsweise bei der Herstellung von Ethylencarbonat aus Ethylenoxid und Kohlendioxid eingesetzt werden, was ein umweltfreundlicherer Ansatz im Vergleich zu herkömmlichen Verfahren ist .
Wirkmechanismus
Target of Action
2-[2-(2-Fluoroethoxy)ethoxy]ethanol is an organic compound . It is primarily used as a solvent and additive in organic synthesis reactions . .
Mode of Action
As a solvent, this compound can dissolve other organic compounds, facilitating their interaction in chemical reactions . As an additive in organic synthesis, it may influence the reaction environment, potentially affecting the rate or outcome of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solvent properties may be affected by temperature and pressure . Its stability and efficacy as a solvent or additive may also be influenced by the presence of other chemicals in the reaction mixture .
Biochemische Analyse
Biochemical Properties
2-[2-(2-Fluoroethoxy)ethoxy]ethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which converts this compound into fluoroacetaldehyde using nicotinamide adenine dinucleotide (NAD+) as a cofactor . Fluoroacetaldehyde is further converted into fluoroacetate, which is a precursor to fluorocitrate, an inhibitor of aconitase, an enzyme that participates in the tricarboxylic acid (TCA) cycle .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can cause epigastric distress, such as vomiting, and central nervous effects, including auditory hallucinations and numbness of the face or nose . These effects occur gradually after being exposed to the compound for several hours .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is a precursor to fluorocitrate, which inhibits aconitase, an enzyme in the TCA cycle . This inhibition disrupts the TCA cycle, leading to a decrease in cellular energy production and affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products, such as fluoroacetate, can have long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative toxic effects, including disruption of cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Threshold effects observed in studies include epigastric distress and central nervous system effects . High doses can lead to severe toxicity, including respiratory distress and organ damage .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is further metabolized into fluorocitrate, which inhibits aconitase in the TCA cycle . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in cellular energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The compound’s solubility in water and organic solvents facilitates its distribution throughout the body . It can accumulate in specific tissues, leading to localized effects and toxicity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its accumulation in mitochondria can disrupt cellular energy production by inhibiting the TCA cycle .
Eigenschaften
IUPAC Name |
2-[2-(2-fluoroethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZLZGRCUYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190756 | |
| Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373-45-5 | |
| Record name | 2-(2-(2-Fluoroethoxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-fluoroethoxy)ethoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(2-FLUOROETHOXY)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQF9TLC879 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)









